5,6-Dibromoacenaphthylene
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Overview
Description
5,6-Dibromoacenaphthylene is an organic compound with the molecular formula C12H6Br2 It is a derivative of acenaphthylene, where two bromine atoms are substituted at the 5 and 6 positions of the acenaphthylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dibromoacenaphthylene can be synthesized through a series of chemical reactions starting from acenaphthylene. One common method involves the bromination of acenaphthylene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the 5 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromoacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are typical oxidizing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted acenaphthylene derivatives can be formed.
Oxidation Products: Oxidation typically yields quinones or other oxidized aromatic compounds.
Scientific Research Applications
5,6-Dibromoacenaphthylene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Material Science: The compound is utilized in the development of novel materials with unique electronic and photophysical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 5,6-dibromoacenaphthylene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms at the 5 and 6 positions make the compound highly reactive towards nucleophiles and oxidizing agents. This reactivity allows it to undergo substitution and oxidation reactions, leading to the formation of a wide range of derivatives with diverse chemical properties .
Comparison with Similar Compounds
Acenaphthylene: The parent compound without bromine substitution.
5,6-Dichloroacenaphthylene: A similar compound with chlorine atoms instead of bromine.
5,6-Diiodoacenaphthylene: A similar compound with iodine atoms instead of bromine.
Uniqueness: 5,6-Dibromoacenaphthylene is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its chloro and iodo analogs. The bromine atoms make it more suitable for certain types of chemical reactions, such as nucleophilic substitution, where bromine is a better leaving group compared to chlorine and iodine .
Properties
IUPAC Name |
5,6-dibromoacenaphthylene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPBSKDZDJKJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(C3=C(C=CC1=C23)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506502 |
Source
|
Record name | 5,6-Dibromoacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13577-23-6 |
Source
|
Record name | 5,6-Dibromoacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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